

# 4-Fluoro-2-methoxybenzoic acid melting point

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## Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzoic acid

Cat. No.: B1304787

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An In-Depth Technical Guide to the Melting Point of **4-Fluoro-2-methoxybenzoic Acid**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of **4-Fluoro-2-methoxybenzoic acid** (CAS No. 395-82-4), a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data point to explore the critical aspects of melting point determination, the factors influencing its value, and the advanced analytical techniques required for a thorough characterization of this compound's solid-state properties.

## Introduction to 4-Fluoro-2-methoxybenzoic Acid

**4-Fluoro-2-methoxybenzoic acid**, also known as 4-Fluoro-o-anisic acid, is an aromatic carboxylic acid. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzoic acid framework, makes it a valuable building block in the synthesis of pharmaceuticals and other high-value chemical entities. The precise characterization of its physical properties is paramount for ensuring reproducibility, purity, and performance in downstream applications.

## Physicochemical Properties and Melting Point Data

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's identity and purity. For **4-Fluoro-2-methoxybenzoic acid**, several values have been reported, which underscores the importance of standardized analytical procedures.

Property	Value	Source(s)
CAS Number	395-82-4	[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>3</sub>	[1][2]
Molecular Weight	170.14 g/mol	[1][2]
Appearance	White to off-white powder or crystal	[1][2]
Melting Point	135.0 to 139.0 °C	
Melting Point	137 °C	
Melting Point	134 °C	[2]
Melting Point	134°C to 136°C	[3]

The observed variation in the melting point can be attributed to differences in sample purity, the specific analytical method employed, and potential polymorphic forms.

## The Significance of Melting Point in Compound Characterization

The melting point is more than a physical constant; it is a critical quality attribute.

- **Indicator of Purity:** A pure crystalline solid typically exhibits a sharp and narrow melting range, often less than 2°C.[4] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4][5] This phenomenon, known as melting point depression, is a foundational principle in chemistry for assessing purity.
- **Compound Identification:** While not definitive on its own, comparing an experimentally determined melting point to a literature value is a preliminary step in compound identification. The mixed melting point technique, where a sample is mixed with a known standard, can provide strong evidence of identity.[6][7] If the mixture's melting point is undepressed, the two compounds are likely identical.[7]

# Standard Protocol for Melting Point Determination (Capillary Method)

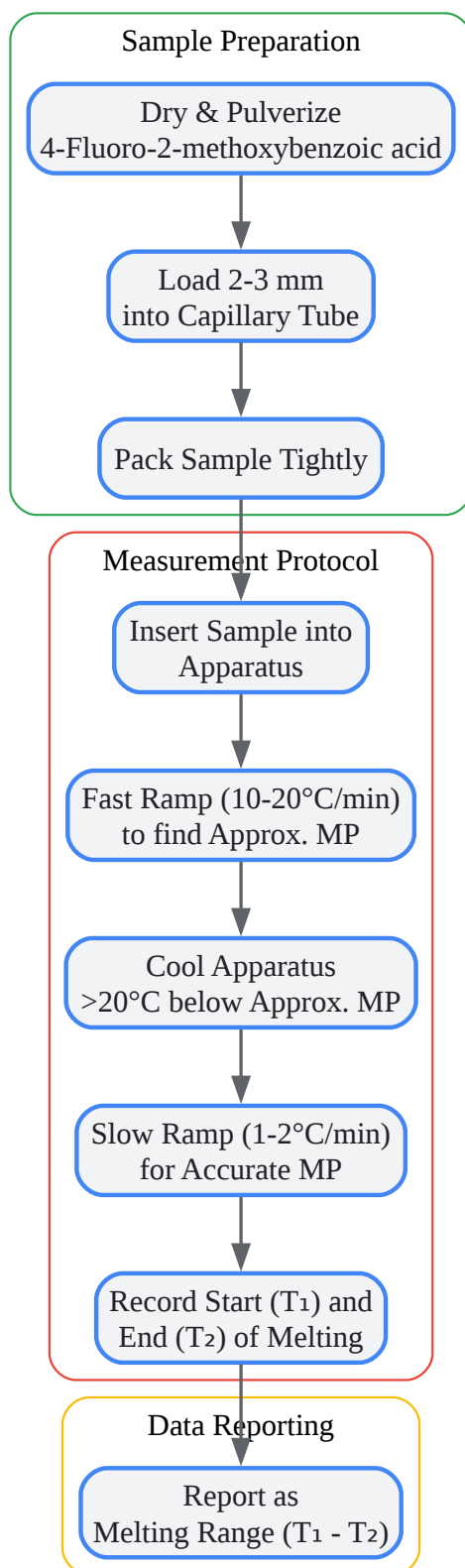
Accurate determination requires a meticulous and standardized approach. The capillary method using a digital melting point apparatus (e.g., a Mel-Temp) is a common and reliable technique.

## Step-by-Step Methodology

- Sample Preparation:
  - Ensure the **4-Fluoro-2-methoxybenzoic acid** sample is completely dry and finely powdered. Crushing the sample on a watch glass ensures uniform heat transfer.
  - Load a small amount (2-3 mm height) of the powdered sample into a capillary tube sealed at one end.[\[4\]](#)[\[6\]](#) Tap the tube gently to pack the sample tightly at the bottom.[\[8\]](#)
- Instrument Setup:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - Set the instrument to a rapid heating rate (e.g., 10-20°C per minute) to perform a preliminary "fast run."[\[4\]](#)[\[8\]](#) This provides an approximate melting range. Note the temperature at which the sample melts.
  - Allow the apparatus to cool to at least 20°C below the approximate melting point.[\[4\]](#)
- Accurate Measurement:
  - Insert a fresh sample into the cooled apparatus. Never re-melt a sample.[\[4\]](#)[\[5\]](#)
  - Heat the sample to a temperature approximately 20°C below the estimated melting point.
  - Decrease the heating rate to 1-2°C per minute.[\[6\]](#)[\[8\]](#) A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate measurement.[\[6\]](#)
  - Record the temperature at which the first droplet of liquid appears ( $T_1$ ).

- Record the temperature at which the last crystal melts and the entire sample is a clear liquid ( $T_2$ ).
- The melting point is reported as the range  $T_1 - T_2$ .

## Experimental Workflow: Capillary Melting Point Determination



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Caption: Workflow for accurate melting point determination using the capillary method.

## Advanced Thermal Analysis: A Deeper Investigation

For drug development professionals, understanding the complete solid-state behavior is crucial. This requires moving beyond simple melting point measurement to more sophisticated techniques that can elucidate thermodynamic properties and identify different crystalline forms.

### Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [\[9\]](#)[\[10\]](#)[\[11\]](#)

- Principle of Operation: As the sample undergoes a thermal transition, such as melting, it will absorb more energy than the inert reference. This difference in heat flow is detected and plotted, generating a thermogram.[\[10\]](#)[\[11\]](#)
- Data Provided:
  - Melting Point ( $T_m$ ): DSC provides a highly precise measurement, often reported as the onset temperature or the peak temperature of the endothermic melting event.
  - Enthalpy of Fusion ( $\Delta H$ ): The area under the melting peak corresponds to the enthalpy of fusion, which is the energy required to melt the sample. This value is related to the degree of crystallinity.[\[11\]](#)
- High-Level Protocol:
  - A small, precisely weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.[\[9\]](#)
  - An empty, sealed pan is used as a reference.[\[9\]](#)
  - Both pans are placed in the DSC cell and heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[\[9\]](#)[\[10\]](#)
  - The resulting thermogram is analyzed to determine the melting point and enthalpy of fusion.

## The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. [12][13][14] This phenomenon is of paramount importance in the pharmaceutical industry because different polymorphs of the same active pharmaceutical ingredient (API) can have different:

- Melting points
- Solubilities and dissolution rates (affecting bioavailability)[13]
- Stability and shelf-life[13][14]

Since different polymorphs may have distinct melting points, an unexpected melting point for **4-Fluoro-2-methoxybenzoic acid** could indicate the presence of a different, or a mixture of, polymorphic forms.

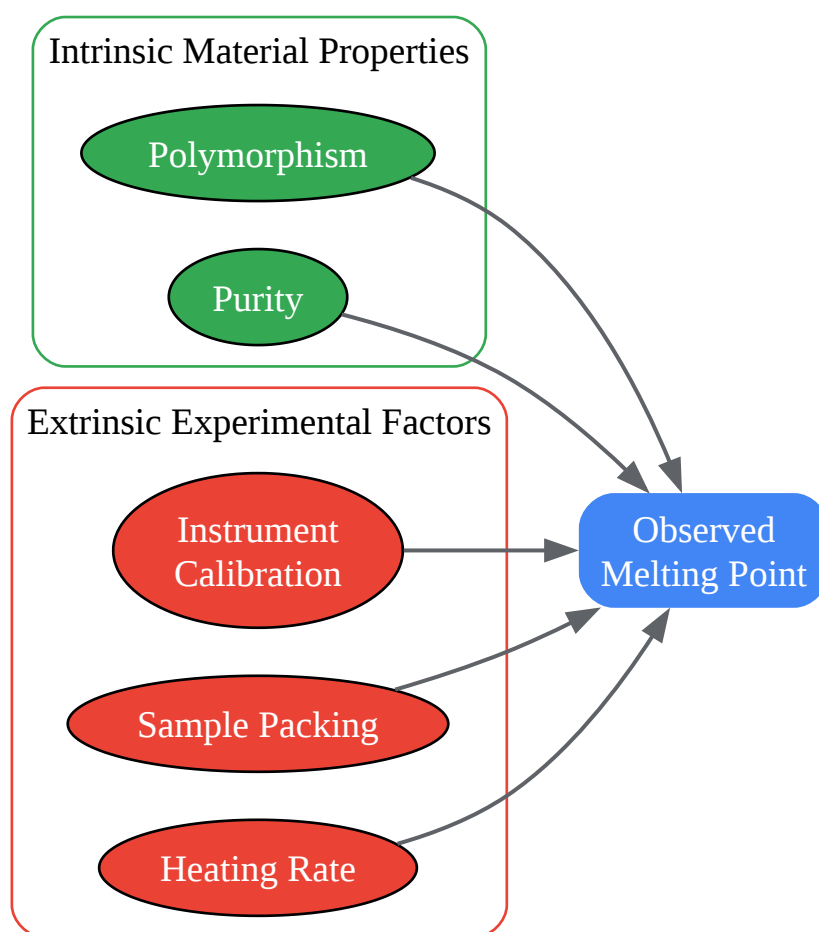
## Powder X-Ray Diffraction (PXRD)

PXRD is the definitive technique for identifying and differentiating polymorphs.[12][13][15]

- Principle of Operation: A beam of X-rays is directed at a powdered sample. The X-rays are diffracted by the crystalline lattice planes at specific angles, creating a unique diffraction pattern.[13]
- Data Provided: Each crystalline form produces a characteristic "fingerprint" diffraction pattern.[15] By comparing the experimental pattern of a sample to reference patterns, one can unambiguously identify the polymorphic form present.[12][13] PXRD is crucial for quality control, ensuring batch-to-batch consistency of the solid form.[13]

## Key Factors Influencing the Measured Melting Point

The final reported melting point is a function of both the intrinsic properties of the material and the extrinsic conditions of the experiment. Understanding these factors is key to interpreting results correctly.



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Caption: Factors influencing the experimental melting point measurement.

## Conclusion

The melting point of **4-Fluoro-2-methoxybenzoic acid**, while nominally in the range of 134-139°C, is a complex property that demands rigorous analytical control. For researchers and drug development professionals, it serves as a critical first pass for purity assessment and identity confirmation. However, a comprehensive understanding requires the integration of advanced techniques like Differential Scanning Calorimetry and Powder X-Ray Diffraction to characterize the compound's thermodynamic properties and unambiguously determine its solid-state form. This multi-faceted approach ensures the quality, safety, and efficacy of the final products derived from this important chemical intermediate.



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